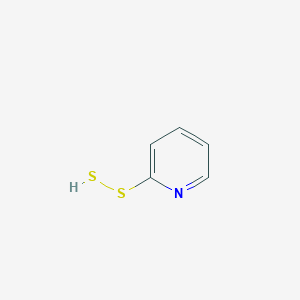

Pyridine-2-dithioperoxol

Beschreibung

Pyridine-2-dithioperoxol (systematic name: Pyridine-2-dithioperoxol) is a pyridine-derived compound characterized by a dithioperoxol (-S-S-O-) functional group at the 2-position of the pyridine ring. This structure confers unique chemical reactivity, particularly in redox reactions and coordination chemistry.

Eigenschaften

CAS-Nummer |

105988-28-1 |

|---|---|

Molekularformel |

C5H5NS2 |

Molekulargewicht |

143.2 g/mol |

IUPAC-Name |

2-(disulfanyl)pyridine |

InChI |

InChI=1S/C5H5NS2/c7-8-5-3-1-2-4-6-5/h1-4,7H |

InChI-Schlüssel |

ROJBIOJYHVAOFT-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)SS |

Kanonische SMILES |

C1=CC=NC(=C1)SS |

Synonyme |

2-Pyridinesulfenothioicacid(9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, comparisons can be inferred from structurally related pyridine derivatives and pesticidal compounds:

Structural Analogues

5,6-Dimethoxypyridin-2-ol Structure: A pyridine derivative with methoxy (-OCH₃) groups at the 5- and 6-positions and a hydroxyl (-OH) group at the 2-position. Key Differences: Lacks the dithioperoxol group, limiting its redox activity compared to Pyridine-2-dithioperoxol.

Pyriproxyfen Structure: Contains a pyridine ring but substituted with phenoxy and methoxy groups, forming a juvenile hormone mimic. Application: Used as an insect growth regulator, contrasting with Pyridine-2-dithioperoxol’s undefined pesticidal role. The absence of sulfur-based functional groups reduces its oxidative reactivity .

Functional Group Analogues

Dinoseb (2-(1-methylpropyl)-4,6-dinitrophenol) Structure: A dinitrophenol herbicide with a nitro (-NO₂) group. Reactivity: Nitro groups are strong electron-withdrawing moieties, differing from the sulfur-oxygen redox activity of Pyridine-2-dithioperoxol. Dinoseb’s primary use is as a herbicide, suggesting divergent biological targets .

Tabulated Comparison

Research Findings and Limitations

- Gaps in Evidence: No direct data on Pyridine-2-dithioperoxol’s synthesis, stability, or applications were found in the provided sources. Comparisons rely on structural and functional inferences from unrelated pyridine derivatives or pesticidal compounds.

- Contrasts with pyriproxyfen and dinoseb highlight the importance of sulfur-oxygen bonds in redox-driven applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.